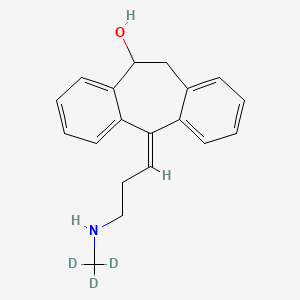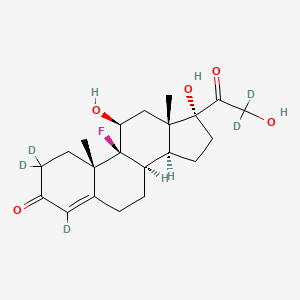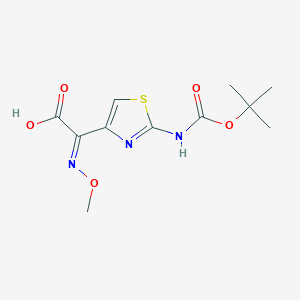![molecular formula C14H20N2O3S B13854523 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide is a chemical compound with a complex structure that includes a thiophene ring, a morpholine ring, and an acetyl group
Méthodes De Préparation
The synthesis of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the morpholine ring separately. These rings are then linked through a series of reactions that introduce the acetyl group and the propyl chain. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .
Applications De Recherche Scientifique
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications .
Comparaison Avec Des Composés Similaires
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide can be compared with other similar compounds that contain thiophene or morpholine rings. Some similar compounds include:
5-acetyl-2-thiophenecarboxamide: Lacks the morpholine ring and propyl chain, leading to different chemical properties and applications.
N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide: Lacks the acetyl group, which can affect its reactivity and biological activity.
5-acetyl-N-[3-(4-morpholinyl)propyl]-2-furanecarboxamide:
Propriétés
Formule moléculaire |
C14H20N2O3S |
|---|---|
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
5-acetyl-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3S/c1-11(17)12-3-4-13(20-12)14(18)15-5-2-6-16-7-9-19-10-8-16/h3-4H,2,5-10H2,1H3,(H,15,18) |
Clé InChI |
ASMWBCKTOMCEOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)C(=O)NCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


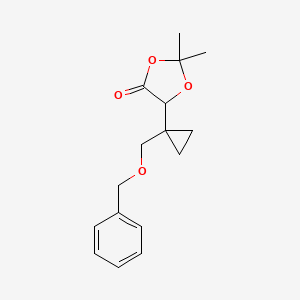
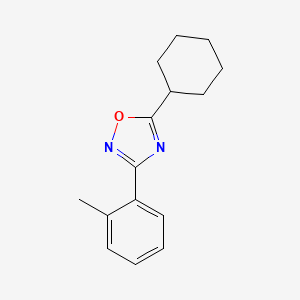
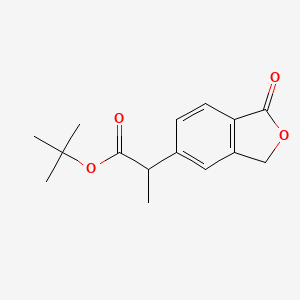
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
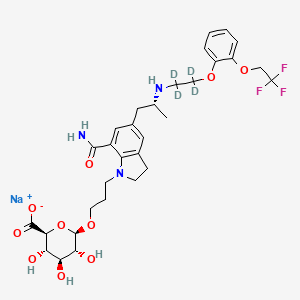
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
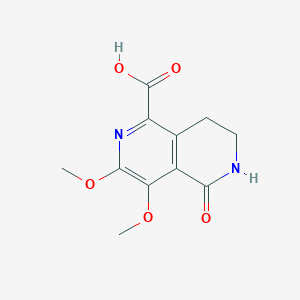

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)
